6-Bromo-2,2-dimethylindolin-3-one
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Overview
Description
6-Bromo-2,2-dimethylindolin-3-one is a chemical compound with the molecular formula C10H10BrNO. It belongs to the class of indolin-3-one derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethylindolin-3-one typically involves the bromination of 2,2-dimethylindolin-3-one. One common method includes the use of bromine in an organic solvent such as dichloromethane under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,2-dimethylindolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted indolin-3-one derivatives.
Oxidation Reactions: Products include oxo-indolin-3-one derivatives.
Reduction Reactions: Products include amine derivatives of indolin-3-one.
Scientific Research Applications
6-Bromo-2,2-dimethylindolin-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethylindolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 6-Bromo-3,3-dimethylindolin-2-one
- 6-Bromo-1,3,3-trimethylindolin-2-one
- 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Comparison: 6-Bromo-2,2-dimethylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-2,2-dimethyl-1H-indol-3-one |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3 |
InChI Key |
ZDRXXZODMQCMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(N1)C=C(C=C2)Br)C |
Origin of Product |
United States |
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